CAY10581

描述

属性

IUPAC Name |

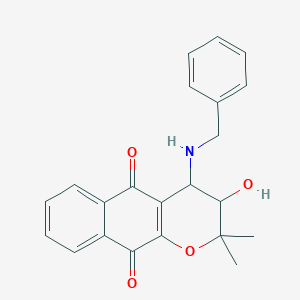

4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHJQIQDQXGUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10581: An In-Depth Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10581, a synthetic pyranonaphthoquinone derivative, has emerged as a potent modulator of immune responses. Initially identified as a highly specific and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), subsequent research has unveiled a more complex mechanism of action involving the activation of the aryl hydrocarbon receptor (AHR). This dual functionality positions this compound as a significant tool for researchers in oncology, immunology, and drug discovery, necessitating a comprehensive understanding of its molecular interactions. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism of Action: A Dual Inhibitor-Agonist Profile

This compound exerts its biological effects through two distinct, yet potentially interconnected, molecular pathways: the inhibition of the IDO1 enzyme and the activation of the aryl hydrocarbon receptor.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

This compound is a potent, reversible, and uncompetitive inhibitor of IDO1.[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[2] By inhibiting IDO1, this compound effectively blocks the conversion of tryptophan to N-formylkynurenine, leading to a localized depletion of kynurenine and its downstream metabolites.

The immunomodulatory consequences of IDO1 inhibition are significant. In the tumor microenvironment, the overexpression of IDO1 by cancer cells leads to tryptophan depletion, which suppresses the proliferation and effector function of T-lymphocytes, thereby promoting immune tolerance.[3] Furthermore, the accumulation of kynurenine and other tryptophan metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3] By inhibiting IDO1, this compound can reverse these immunosuppressive effects, restoring anti-tumor immunity.

Activation of the Aryl Hydrocarbon Receptor (AHR)

In addition to its well-characterized role as an IDO1 inhibitor, evidence suggests that some IDO1 inhibitors, particularly those with structural similarities to tryptophan, can also function as agonists of the aryl hydrocarbon receptor (AHR).[4] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1) and immune modulation.[4]

Upon binding by an agonist, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.[4] The activation of AHR by certain IDO1 inhibitors introduces a layer of complexity to their mechanism of action, as AHR signaling can also influence immune cell differentiation and function.[4]

Quantitative Data

The following table summarizes the key quantitative parameters defining the activity of this compound.

| Parameter | Value | Target | Reference |

| IC50 | 55 nM | IDO1 | [1] |

| Ki | 61-70 nM | IDO1 | [5] |

Note: The EC50 for AHR activation by this compound is not currently available in the public domain.

Signaling Pathway Diagrams

To visually represent the molecular interactions of this compound, the following signaling pathways have been rendered using the DOT language.

Caption: this compound inhibits the IDO1-mediated conversion of Tryptophan to Kynurenine.

Caption: this compound activates the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

IDO1 Enzymatic Inhibition Assay

This protocol outlines the determination of this compound's inhibitory activity against purified recombinant human IDO1.

Materials:

-

Purified recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound (test inhibitor)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)

-

Cofactor Solution: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase

-

30% (w/v) Trichloroacetic acid (TCA)

-

2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in glacial acetic acid

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of cofactor solution, and 10 µL of the this compound dilution (or vehicle control).

-

Add 15 µL of purified IDO1 enzyme to each well.

-

Initiate the reaction by adding 100 µL of L-Tryptophan solution (final concentration, e.g., 200 µM).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 30% TCA.

-

Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% DMAB solution.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Aryl Hydrocarbon Receptor (AHR) Activation Luciferase Reporter Assay

This protocol describes the assessment of this compound's ability to activate the AHR signaling pathway in a cell-based reporter assay.

Materials:

-

HepG2 cells (or other suitable cell line) stably transfected with an XRE-driven luciferase reporter plasmid.

-

This compound (test compound)

-

TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

96-well cell culture plate.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and TCDD in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the test compounds or controls.

-

Incubate the plate at 37°C in a CO2 incubator for 24 hours.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value for AHR activation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing a dual-action compound like this compound.

Caption: Workflow for characterizing the dual mechanism of action of this compound.

Conclusion

This compound presents a multifaceted mechanism of action, functioning as both a potent inhibitor of the immunosuppressive enzyme IDO1 and an agonist of the transcriptional regulator AHR. This dual activity underscores the importance of a thorough characterization of molecular probes and drug candidates to fully elucidate their biological effects. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this compound and similar compounds, ultimately contributing to a deeper understanding of their therapeutic potential in diseases characterized by immune dysregulation. Further investigation into the interplay between IDO1 inhibition and AHR activation by this compound is warranted to fully harness its therapeutic capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl hydrocarbon receptor is activated in patients and mice with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey [mdpi.com]

CAY10581: A Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10581 is a synthetic, small-molecule compound identified as a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). As a reversible and uncompetitive inhibitor, this compound presents a valuable tool for investigating the physiological and pathophysiological roles of the IDO1 enzyme and the kynurenine (B1673888) pathway. This document provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, tailored for a scientific audience.

Introduction to Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity leads to the depletion of tryptophan and the production of various downstream metabolites, collectively known as kynurenines.

Under normal physiological conditions, IDO1 plays a crucial role in innate immunity and maternal-fetal tolerance. However, its upregulation in the tumor microenvironment has been identified as a key mechanism of immune evasion by cancer cells. By creating a tryptophan-depleted and kynurenine-rich environment, IDO1 suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells, thereby fostering an immunosuppressive milieu. Consequently, IDO1 has emerged as a significant therapeutic target in oncology.

This compound: Function and Mechanism of Action

This compound, a derivative of pyranonaphthoquinone, functions as a highly specific and reversible uncompetitive inhibitor of the IDO1 enzyme.[1] Its mechanism of action involves binding to the enzyme-substrate complex, thereby preventing the catalytic conversion of L-tryptophan to N-formylkynurenine. This inhibition effectively blocks the kynurenine pathway at its initial step.

Quantitative Data

The inhibitory potency of this compound against IDO1 has been quantified in various studies. The key parameter, the half-maximal inhibitory concentration (IC50), represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Parameter | Value | Reference |

| IC50 | 55 nM | [1] |

Table 1: In vitro inhibitory potency of this compound against IDO1.

Signaling Pathway

This compound exerts its biological effects by modulating the IDO1-mediated kynurenine pathway, which has significant downstream consequences on the immune system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro IDO1 Enzyme Activity Assay

This protocol describes a common method for measuring the direct inhibition of purified recombinant IDO1 enzyme.

Materials:

-

Purified recombinant human IDO1 enzyme

-

This compound

-

L-Tryptophan

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)

-

Cofactors: 20 mM ascorbic acid, 10 µM methylene (B1212753) blue

-

Catalase (100 µg/mL)

-

30% (w/v) Trichloroacetic acid (TCA)

-

Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified recombinant IDO1 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

-

Initiate the enzymatic reaction by adding L-tryptophan and the cofactors (ascorbic acid and methylene blue) and catalase to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 30% TCA to each well.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Functional Assay

This protocol outlines a method for assessing the inhibitory activity of this compound in a cellular context.

Materials:

-

HeLa cells (or another cell line that expresses IDO1 upon stimulation)

-

Complete culture medium

-

Interferon-gamma (IFN-γ)

-

This compound

-

L-Tryptophan

-

30% (w/v) Trichloroacetic acid (TCA)

-

Ehrlich's reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours. Include an untreated control group.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the IFN-γ containing medium and replace it with the medium containing the different concentrations of this compound.

-

Add L-tryptophan to the wells to serve as the substrate for the IDO1 enzyme.

-

Incubate the plate for 24-48 hours.

-

Collect the cell culture supernatant.

-

To measure kynurenine concentration, add 30% TCA to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.

-

Determine the cellular IC50 value of this compound.

Cell Viability Assay

It is crucial to assess whether the observed inhibition of IDO1 activity is due to a direct effect on the enzyme or a result of cytotoxicity.

Materials:

-

Cells used in the functional assay

-

This compound

-

Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as for the functional assay.

-

Treat the cells with the same concentrations of this compound used in the functional assay.

-

Incubate for the same duration as the functional assay.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the appropriate signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of viable cells at each this compound concentration compared to the vehicle control.

Research Applications

This compound serves as a valuable research tool for:

-

Investigating the role of IDO1 in cancer immunology and other disease models.

-

Elucidating the downstream effects of the kynurenine pathway on various cell types.

-

Validating IDO1 as a therapeutic target in preclinical studies.

-

Serving as a reference compound in the development of novel IDO1 inhibitors.

Conclusion

This compound is a potent, selective, and reversible uncompetitive inhibitor of IDO1. Its well-characterized in vitro activity and utility in cell-based assays make it an indispensable tool for researchers in the fields of oncology, immunology, and drug discovery. The experimental protocols provided herein offer a foundation for the further investigation of this compound and the broader biological implications of IDO1 inhibition.

References

CAY10581: A Technical Guide to a Potent Uncompetitive IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunomodulatory enzyme and a high-priority target in oncology and other therapeutic areas. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive microenvironment that allows tumors to evade immune surveillance. CAY10581 is a potent, reversible, and highly specific uncompetitive inhibitor of the IDO1 enzyme. This document provides an in-depth technical overview of this compound, including its biochemical properties, cellular activity, and the broader context of the IDO1 signaling pathway. Detailed experimental protocols are provided to guide researchers in the evaluation of this compound and similar molecules.

Introduction to IDO1 and this compound

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that initiates the kynurenine (B1673888) pathway of tryptophan degradation.[1][2] This process has profound implications for the immune system. The depletion of the essential amino acid tryptophan can lead to the arrest of T-cell proliferation and induce T-cell anergy.[3][4] Concurrently, the accumulation of tryptophan metabolites, collectively known as kynurenines, can promote the differentiation of regulatory T-cells (Tregs) and suppress the function of effector T-cells and natural killer (NK) cells.[3][4] Overexpression of IDO1 is a common feature in many human cancers and is often associated with a poor prognosis, making it a compelling target for therapeutic intervention.[5][6]

This compound is a pyranonaphthoquinone derivative identified as a potent and specific inhibitor of IDO1.[1][2] Its unique uncompetitive mechanism of action distinguishes it from many other IDO1 inhibitors in development.[1]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound and provide a comparative context with other notable IDO1 inhibitors.

Table 1: In Vitro Potency of this compound Against IDO1

| Compound | Target | IC50 (nM) | Inhibition Mechanism | Reference |

| This compound | IDO1 | 55 | Uncompetitive, Reversible | [1] |

Table 2: Comparative Cellular IC50 Values of Selected IDO1 Inhibitors

| Compound | Cell Line | Cellular IC50 (nM) | Reference |

| Epacadostat | SKOV-3 | ~15.3 | [2] |

| BMS-986205 | SKOV-3 | ~9.5 | [2] |

| Epacadostat | P1.IDO1 | ~54.5 | [7] |

| Epacadostat | SKOV-3 | ~17.6 | [8] |

Note: Cellular IC50 values can vary based on the cell line and assay conditions.

Table 3: Cellular Activity of this compound

| Cell Line | Treatment Conditions | Observed Effect | Reference |

| MSCs | 100 nM this compound for 24h with 50 ng/mL IFN-gamma | Abrogated the growth inhibition induced by IFN-gamma | [1] |

| T-REx | 100 µM this compound for 24h | Minimal impact on cell viability | [1] |

Selectivity and In Vivo Data: As of the latest available information, specific selectivity data for this compound against the related enzymes IDO2 and tryptophan-2,3-dioxygenase (TDO) are not publicly available. Furthermore, there are no publicly available in vivo pharmacokinetic, pharmacodynamic, or efficacy studies for this compound.

Signaling Pathways and Mechanism of Action

Mechanism of this compound Inhibition

This compound acts as an uncompetitive inhibitor of IDO1.[1] This means it does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (IDO1-tryptophan) complex.[9] This mode of inhibition is distinct from competitive inhibitors, which bind to the active site of the free enzyme, and non-competitive inhibitors, which can bind to both the free enzyme and the enzyme-substrate complex. The formation of the inactive enzyme-substrate-inhibitor (ESI) complex prevents the conversion of tryptophan to N-formylkynurenine. A key characteristic of uncompetitive inhibition is that both the apparent Vmax and Km of the enzyme are decreased.[9]

Figure 1. Uncompetitive Inhibition Mechanism of this compound.

The IDO1 Metabolic Pathway and Its Regulation

IDO1 expression is tightly regulated. In many cell types, its expression is low under normal physiological conditions but is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[5] This induction is a key mechanism by which inflammation can trigger local immunosuppression.

Figure 2. Upstream Regulation and Core IDO1 Metabolic Pathway.

Downstream Immunosuppressive Signaling

The activity of IDO1 triggers two primary immunosuppressive arms: tryptophan depletion and kynurenine accumulation. These events activate downstream signaling pathways that collectively suppress T-cell function and promote an immunotolerant microenvironment.

Figure 3. Downstream Signaling of IDO1-Mediated Immunosuppression.

Experimental Protocols

Representative Biochemical IDO1 Inhibition Assay

This protocol is a representative method for determining the IC50 of an IDO1 inhibitor based on common practices in the field. The specific conditions for this compound's original determination may vary.

Objective: To determine the concentration of this compound required to inhibit 50% of recombinant human IDO1 (rhIDO1) activity.

Materials:

-

Recombinant human IDO1 enzyme

-

IDO1 Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)

-

L-Tryptophan (substrate)

-

Methylene (B1212753) blue

-

Ascorbic acid (Ascorbate)

-

Catalase

-

This compound

-

Trichloroacetic acid (TCA), 30% (w/v)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 480 nm

Procedure:

-

Reagent Preparation:

-

Prepare a reaction mixture in assay buffer containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

-

Prepare a stock solution of L-Tryptophan in assay buffer (e.g., 4 mM).

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer to the desired test concentrations. Include a vehicle control (DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the reaction mixture to each well.

-

Add 10 µL of this compound dilutions or vehicle control to the appropriate wells.

-

Add 20 µL of rhIDO1 enzyme solution to all wells except the "no enzyme" blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of L-Tryptophan solution (final concentration, e.g., 400 µM).

-

Incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Kynurenine Detection:

-

Stop the reaction by adding 20 µL of 30% TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet precipitated protein (e.g., 2500 x g for 10 minutes).

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow color development.

-

-

Data Analysis:

-

Measure the absorbance at 480 nm.

-

Subtract the background absorbance (from "no enzyme" wells).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Cellular IDO1 Inhibition Assay

This protocol describes a common method to assess the ability of an inhibitor to block IDO1 activity in a cellular context.

Objective: To measure the inhibition of IFN-γ-induced IDO1 activity by this compound in a cancer cell line (e.g., SKOV-3 or HeLa).

Materials:

-

SKOV-3 or HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IFN-γ

-

This compound

-

TCA, 6.1 N

-

Ehrlich's Reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

Figure 4. Experimental Workflow for the Cellular IDO1 Inhibition Assay.

-

Cell Plating: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 104 cells per well and allow them to adhere overnight.[10]

-

IDO1 Induction and Inhibition:

-

The next day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[10]

-

Simultaneously, add serial dilutions of this compound or vehicle control (DMSO) to the respective wells.

-

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

Kynurenine Measurement:

-

After incubation, carefully collect a portion of the cell culture supernatant (e.g., 140 µL) and transfer it to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well to precipitate proteins.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the clear supernatant to a new plate.

-

Add 100 µL of Ehrlich's reagent and incubate for 10 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 480 nm.

-

Generate a standard curve using known concentrations of kynurenine to quantify the amount in the samples.

-

Calculate the percent inhibition of kynurenine production at each this compound concentration compared to the IFN-γ-treated vehicle control.

-

Determine the cellular IC50 value by plotting the data as described for the biochemical assay.

-

Conclusion

This compound is a potent, uncompetitive inhibitor of IDO1 with a reported IC50 of 55 nM.[1] Its ability to reverse the effects of IFN-γ-mediated growth inhibition in cellular models highlights its potential as a tool compound for studying IDO1 biology and as a lead scaffold for drug development.[1] The provided methodologies offer a robust framework for the characterization of this compound and other novel IDO1 inhibitors. The current lack of publicly available in vivo and comprehensive selectivity data represents a significant knowledge gap that, if filled, would be critical for advancing this compound toward clinical consideration. Researchers and drug development professionals should consider these factors when evaluating the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of intravenous ciprofloxacin. Studies in vivo and in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A patent review of IDO1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A patent review of IDO1 inhibitors for cancer. [research.bidmc.org]

- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

CAY10581: An In-Depth Technical Guide to a Potent IDO1 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10581, a pyranonaphthoquinone derivative, has emerged as a highly specific and potent reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4] IDO1 is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key player in mediating tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment that impairs the function of effector T cells and promotes the activity of regulatory T cells. The inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: IDO1 Inhibition

This compound functions as a potent inhibitor of the IDO1 enzyme. Its primary mechanism in the context of cancer research is the disruption of the immunosuppressive kynurenine pathway.

Indoleamine 2,3-dioxygenase 1 (IDO1) Signaling Pathway

IDO1 is the first and rate-limiting enzyme in the catabolism of tryptophan to kynurenine. In the tumor microenvironment, cancer cells or surrounding stromal cells can upregulate IDO1 expression, often in response to inflammatory cytokines like interferon-gamma (IFN-γ). This leads to two key immunosuppressive consequences:

-

Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which are highly dependent on this essential amino acid for their proliferation and function. This leads to a state of anergy or apoptosis in tumor-infiltrating lymphocytes.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response.

By inhibiting IDO1, this compound blocks these processes, thereby restoring tryptophan levels and reducing kynurenine production. This, in turn, is expected to enhance the activity of cytotoxic T lymphocytes against tumor cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Source |

| IC₅₀ (IDO1) | 55 nM | [1][3][4] |

| Inhibition Type | Reversible, Uncompetitive | [1][2][3][4] |

| Cell Line | Concentration | Incubation Time | Effect | Source |

| T-REx cells | 100 µM | 24 hours | Minimal impact on cell viability | [1] |

| Mesenchymal stem cells (MSCs) | 100 nM | 24 hours | Abrogated the growth inhibition by IFN-gamma | [1] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of this compound are provided below.

IDO1 Enzyme Activity Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound on recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene (B1212753) blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate (B84403) buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

This compound

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add recombinant human IDO1 enzyme to the reaction mixture.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding L-Tryptophan.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate.

-

Add DMAB reagent to each well.

-

Measure the absorbance at 480 nm.

-

Calculate the concentration of kynurenine produced and determine the IC₅₀ of this compound.

Cell-Based Kynurenine Production Assay

This protocol outlines a method to measure the effect of this compound on kynurenine production in cancer cells.

Materials:

-

Cancer cell line known to express IDO1 (e.g., IFN-γ stimulated HeLa or other relevant cancer cells)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

This compound

-

TCA

-

DMAB reagent

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Incubate at 60°C for 30 minutes.

-

Centrifuge to pellet debris.

-

Transfer the supernatant to a new plate.

-

Add DMAB reagent.

-

Measure the absorbance at 480 nm.

-

Quantify kynurenine concentration against a standard curve.

T-Cell Proliferation Assay (Co-culture)

This protocol provides a general framework to assess the ability of this compound to restore T-cell proliferation in the presence of IDO1-expressing cancer cells.

Materials:

-

IDO1-expressing cancer cells

-

Human or murine T cells (e.g., from PBMCs or a T-cell line)

-

Co-culture medium

-

This compound

-

T-cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

Flow cytometer

Procedure:

-

Label T cells with a proliferation dye according to the manufacturer's instructions.

-

Seed IDO1-expressing cancer cells in a culture plate.

-

Add the labeled T cells to the cancer cells to initiate the co-culture.

-

Add varying concentrations of this compound to the co-culture.

-

Stimulate T-cell proliferation with anti-CD3/CD28 antibodies.

-

Incubate the co-culture for 3-5 days.

-

Harvest the T cells and analyze by flow cytometry.

-

Gate on the T-cell population and measure the dilution of the proliferation dye to determine the extent of cell division.

References

CAY10581: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10581, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), for its application in immunology studies. This document outlines the core mechanism of action, presents key quantitative data, and offers detailed experimental protocols for assessing its immunological effects.

Introduction to this compound and its Target: IDO1

This compound is a pyranonaphthoquinone derivative that acts as a highly specific and reversible uncompetitive inhibitor of IDO1. IDO1 is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. This enzymatic activity is a critical component of immune homeostasis and tolerance. Upregulated in various pathological conditions, including cancer and chronic inflammation, IDO1 plays a significant role in suppressing T-cell mediated immune responses.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, providing a clear metric for its potency as an IDO1 inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 55 nM | Recombinant Human IDO1 | [1] |

Mechanism of Action in the Immune System

This compound exerts its immunomodulatory effects by inhibiting the enzymatic activity of IDO1. The downstream consequences of IDO1 inhibition are central to its application in immunology research.

The IDO1 Signaling Pathway and its Inhibition by this compound

IDO1 is typically induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). Once expressed, IDO1 degrades tryptophan, leading to two primary immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation of effector T cells, which are highly sensitive to the availability of this essential amino acid. This can lead to cell cycle arrest and anergy in T cells.

-

Kynurenine Production: The catabolism of tryptophan produces metabolites, collectively known as kynurenines. These metabolites actively suppress the immune response by promoting the differentiation of naïve T cells into regulatory T cells (Tregs) and inducing apoptosis in effector T cells.

By inhibiting IDO1, this compound blocks these immunosuppressive mechanisms, thereby restoring local tryptophan levels and preventing the accumulation of kynurenine. This leads to an enhanced anti-tumor or anti-pathogen immune response.

Figure 1: The IDO1 signaling pathway and its inhibition by this compound.

Key Experimental Protocols for Immunology Studies

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the immunological effects of this compound.

In Vitro Cell-Based IDO1 Activity Assay

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.

Materials:

-

HeLa or SKOV-3 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Human IFN-γ

-

L-tryptophan

-

This compound

-

96-well culture plates

-

Trichloroacetic acid (TCA), 6.1 N

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Plate reader

Protocol:

-

Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 10⁴ to 3 x 10⁴ cells per well and allow them to adhere overnight.

-

IDO1 Induction: Add human IFN-γ to the culture medium to a final concentration of 10-100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium containing L-tryptophan (e.g., 15 µg/mL). Remove the IFN-γ containing medium and replace it with the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for an additional 24-48 hours.

-

Kynurenine Measurement: a. Transfer 140 µL of the cell culture supernatant to a new 96-well plate. b. Add 10 µL of 6.1 N TCA to each well to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine. Incubate at 50°C for 30 minutes. c. Centrifuge the plate to pellet the precipitated protein. d. Transfer 100 µL of the clear supernatant to another 96-well plate. e. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. f. Measure the absorbance at 480 nm using a plate reader.

-

Data Analysis: Create a kynurenine standard curve to determine the concentration of kynurenine in each sample. Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle-treated control and determine the IC₅₀ value.

Figure 2: Workflow for the in vitro cell-based IDO1 activity assay.

T Cell Proliferation Assay

This assay evaluates the effect of this compound on T cell proliferation, either in a co-culture system with IDO1-expressing cells or in a mixed lymphocyte reaction (MLR).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells

-

IDO1-expressing cells (e.g., IFN-γ treated cancer cells) or allogeneic stimulator cells for MLR

-

Complete RPMI-1640 medium

-

Anti-CD3 and Anti-CD28 antibodies (for polyclonal T cell stimulation)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

This compound

-

96-well U-bottom plates

-

Flow cytometer

Protocol:

-

T Cell Labeling: Label responder T cells with a cell proliferation dye according to the manufacturer's instructions.

-

Assay Setup (Co-culture): a. Plate IDO1-expressing cells in a 96-well plate. b. Add serial dilutions of this compound to the wells. c. Add the labeled T cells to the wells at a desired effector-to-target ratio. d. Add T cell stimuli (e.g., anti-CD3/CD28 antibodies).

-

Assay Setup (MLR): a. Co-culture labeled responder T cells with irradiated allogeneic stimulator cells in a 96-well plate. b. Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 3-5 days at 37°C and 5% CO₂.

-

Flow Cytometry Analysis: a. Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8). b. Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the dilution of the proliferation dye in the T cell populations. A decrease in fluorescence intensity indicates cell division. Quantify the percentage of proliferated cells in the presence and absence of this compound.

In Vivo Murine Tumor Model Study

This protocol outlines a general approach to evaluate the efficacy of this compound in a syngeneic mouse tumor model, where an intact immune system is present.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Materials for tissue collection and processing (for flow cytometry or immunohistochemistry)

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint and Analysis: a. At the end of the study (based on tumor size limits or a set time point), euthanize the mice. b. Excise the tumors and spleens. c. Process the tissues to create single-cell suspensions for flow cytometric analysis of immune cell infiltration (e.g., CD8+ T cells, Tregs). d. Alternatively, fix and embed tumors for immunohistochemical analysis of immune markers.

-

Data Analysis: Compare tumor growth curves between the this compound-treated and vehicle control groups. Analyze the immune cell populations in the tumor microenvironment and spleen to determine the immunological effects of this compound.

Figure 3: Workflow for an in vivo syngeneic tumor model study.

Conclusion

This compound is a valuable research tool for investigating the role of the IDO1 pathway in various immunological contexts, including cancer immunology, autoimmunity, and infectious diseases. Its high potency and specificity make it an excellent candidate for both in vitro and in vivo studies aimed at modulating T cell responses and overcoming immune suppression. The protocols provided in this guide offer a starting point for researchers to explore the immunological effects of this compound and its therapeutic potential.

References

The Role of CAY10581 in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CAY10581, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical, rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, a pathway implicated in immune evasion in cancer and various other pathological conditions. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for its characterization. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of oncology, immunology, and metabolic disorders.

Introduction to Tryptophan Metabolism and the Kynurenine Pathway

Tryptophan, an essential amino acid, is metabolized through several pathways, the most significant of which is the kynurenine pathway (KP). This pathway is responsible for the catabolism of over 95% of free tryptophan. The first and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), primarily expressed in the liver, and Indoleamine 2,3-dioxygenase 1 (IDO1), which is expressed in various tissues and cell types, including immune cells and cancer cells.

N-formylkynurenine is subsequently converted to kynurenine, a key metabolite that can be further metabolized into several neuroactive and immunomodulatory molecules, including kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN). The balance between these metabolites is crucial for maintaining cellular and physiological homeostasis. Dysregulation of the kynurenine pathway, often characterized by the upregulation of IDO1, has been linked to a variety of diseases, including cancer, neurodegenerative disorders, and chronic infections.

In the context of cancer, increased IDO1 activity in tumor cells or surrounding immune cells leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and its downstream metabolites. This metabolic shift suppresses the activity of effector T cells, promotes the generation of regulatory T cells (Tregs), and ultimately fosters an immunosuppressive environment that allows tumor cells to evade immune surveillance.

This compound: A Potent and Selective IDO1 Inhibitor

This compound is a pyranonaphthoquinone derivative that has been identified as a highly specific and reversible uncompetitive inhibitor of IDO1.[1][2] Its potent inhibitory activity makes it a valuable tool for studying the role of IDO1 in tryptophan metabolism and a potential therapeutic agent for diseases driven by IDO1 overexpression.

Mechanism of Action

This compound exerts its inhibitory effect on IDO1 through an uncompetitive mechanism. This means that this compound binds to the enzyme-substrate complex (IDO1-tryptophan), rather than to the free enzyme. This binding event prevents the catalytic conversion of tryptophan to N-formylkynurenine, thereby blocking the entry of tryptophan into the kynurenine pathway.

The following diagram illustrates the simplified signaling pathway of tryptophan metabolism via the kynurenine pathway and the point of inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against IDO1 has been determined through various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.

| Parameter | Value | Reference |

| IC50 for human IDO1 | 55 nM | [2] |

Table 1: In vitro inhibitory potency of this compound against human IDO1.

Further studies have demonstrated the ability of this compound to inhibit IDO1 activity in cellular contexts, leading to a reduction in the production of kynurenine.

| Cell Line | Treatment | Kynurenine Production (relative to control) | Reference |

| IFN-γ stimulated HeLa cells | This compound (100 nM) | Significantly reduced | [3] |

| IFN-γ stimulated SKOV-3 cells | This compound (at IC50 concentration) | ~50% reduction | [4] |

Table 2: Effect of this compound on kynurenine production in cell-based assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Enzymatic IDO1 Inhibition Assay

This protocol describes an in vitro assay to determine the IC50 value of this compound against purified recombinant human IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound (inhibitor)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase.[5]

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant IDO1 enzyme, and the various concentrations of this compound. Include a control group with no inhibitor.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA to each well.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product.

-

Measure the absorbance at 480 nm using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This protocol describes a method to evaluate the efficacy of this compound in inhibiting IDO1 activity in a cellular environment.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa).[3][4]

-

Cell culture medium and supplements.

-

Interferon-gamma (IFN-γ) to induce IDO1 expression.

-

This compound.

-

Reagents for kynurenine quantification (as described in the enzymatic assay).

-

96-well cell culture plates.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Add serial dilutions of this compound to the cells and incubate for a further 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of kynurenine in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.

-

Calculate the percentage of inhibition of kynurenine production for each this compound concentration.

-

Determine the cellular IC50 value.

The following diagram outlines the workflow for the cell-based IDO1 inhibition assay.

Logical Relationships in Drug Discovery

The identification and characterization of IDO1 inhibitors like this compound follow a logical progression in the drug discovery pipeline. This process begins with target identification and validation, followed by the discovery of hit compounds, lead optimization, and preclinical development.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate role of IDO1 in tryptophan metabolism and its implications in health and disease. Its high potency and specificity make it a promising candidate for further preclinical and clinical investigation as a therapeutic agent, particularly in the field of immuno-oncology. This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches to evaluate its efficacy. The provided protocols and data serve as a starting point for researchers aiming to explore the therapeutic potential of targeting the kynurenine pathway.

References

- 1. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

CAY10581: A Technical Guide to a Potent Pyranonaphthoquinone-Based IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10581 is a synthetic, pyranonaphthoquinone derivative that has emerged as a potent and specific inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a critical mediator of immune suppression in various pathological conditions, including cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a small molecule with a well-defined chemical structure. Its properties are summarized in the table below.

| Property | Value |

| Formal Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione |

| CAS Number | 1018340-07-2[1] |

| Molecular Formula | C₂₂H₂₁NO₄[1] |

| Formula Weight | 363.4 g/mol [1] |

| Purity | ≥97%[1] |

| Formulation | A crystalline solid[1] |

| Solubility | DMF: 10 mg/ml; DMSO: 3 mg/ml; DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml[1] |

| UV/Vis Absorbance | λmax: 252, 279, 334 nm[1] |

Biological Activity and Mechanism of Action

This compound is a highly specific and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO)[1][2]. Its primary biological activity stems from its ability to block the catalytic function of IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.

Quantitative Biological Data

| Parameter | Value | Description |

| IC₅₀ | 55 nM[2][3] | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit IDO1 activity by 50%. |

| Cell Viability | Minimal impact on T-REx cell viability at 100 µM after 24 hours.[2] | Demonstrates a favorable cytotoxicity profile at concentrations well above its effective inhibitory concentration. |

Signaling Pathway of IDO1 Inhibition

The inhibition of IDO1 by this compound leads to a cascade of downstream effects that can restore immune surveillance. By preventing the degradation of tryptophan and the production of kynurenine and its metabolites, this compound counteracts the immunosuppressive tumor microenvironment.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro IDO1 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of this compound on purified recombinant IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

This compound

-

L-Tryptophan (substrate)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase

-

96-well UV-transparent microplate

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, L-tryptophan solution, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Measure the production of kynurenine by reading the absorbance at 320-325 nm using a spectrophotometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of a chosen cell line.

Materials:

-

Cell line of interest (e.g., T-REx™ cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Applications in Drug Discovery and Development

The potent and specific inhibitory activity of this compound against IDO1 makes it a valuable tool for both basic research and preclinical drug development.

-

Cancer Immunotherapy: By blocking IDO1-mediated immune suppression, this compound has the potential to enhance anti-tumor immune responses, particularly in combination with other immunotherapies such as checkpoint inhibitors.

-

Chronic Infections: IDO1 is implicated in the establishment of chronic infections by suppressing the host immune response. This compound could be investigated as a host-directed therapy to improve pathogen clearance.

-

Neuroinflammation and Neurological Disorders: The kynurenine pathway is involved in neuroinflammatory processes, and IDO1 inhibitors like this compound may have therapeutic potential in neurological disorders.

-

Transplantation: IDO1 plays a role in immune tolerance, and its inhibition could be explored in the context of organ transplantation.

Conclusion

This compound is a well-characterized pyranonaphthoquinone derivative with potent and specific IDO1 inhibitory activity. Its favorable in vitro profile, including a low nanomolar IC₅₀ and minimal cytotoxicity, makes it an important research tool and a potential lead compound for the development of novel therapeutics targeting IDO1-mediated pathologies. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the promising therapeutic applications of this compound.

Disclaimer: this compound is for research use only and is not for human or veterinary use.[1] Researchers should handle this compound in accordance with standard laboratory safety procedures.

References

- 1. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Kynurenine Aminotransferase II (KAT II) Inhibition in the Kynurenine Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kynurenine (B1673888) pathway is the principal metabolic route for tryptophan in mammals, responsible for the catabolism of over 95% of this essential amino acid. This complex pathway generates several neuroactive metabolites that have been implicated in a range of physiological and pathological processes, including neuroinflammation, immune response, and neurotransmission. A key enzyme in this pathway is Kynurenine Aminotransferase (KAT), which exists in several isoforms. Of these, Kynurenine Aminotransferase II (KAT II) is the predominant enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.

Elevated levels of KYNA have been associated with cognitive deficits in neuropsychiatric disorders such as schizophrenia. This has led to significant interest in the development of KAT II inhibitors as potential therapeutic agents. By inhibiting KAT II, the production of KYNA can be reduced, which may in turn normalize glutamatergic and cholinergic neurotransmission, offering a promising strategy for treating cognitive impairments.

This technical guide provides an in-depth overview of the role of KAT II inhibition in the kynurenine pathway, using the potent and selective inhibitor, PF-04859989, as a primary example. The guide will cover the mechanism of action, quantitative data on inhibitory activity, detailed experimental protocols for assessing KAT II inhibition, and visualizations of the relevant pathways and workflows.

The Kynurenine Pathway and the Role of KAT II

The kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). N-formylkynurenine is then rapidly converted to kynurenine. Kynurenine stands at a critical branch point in the pathway. It can be metabolized down two major arms:

-

The "Neurotoxic" Arm: Kynurenine can be converted to 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO). Subsequent enzymatic steps can lead to the production of the excitotoxic NMDA receptor agonist, quinolinic acid.

-

The "Neuroprotective" Arm: Kynurenine can be transaminated to kynurenic acid (KYNA) by kynurenine aminotransferases (KATs).

KYNA is an endogenous antagonist of ionotropic glutamate (B1630785) receptors (NMDA, AMPA, and kainate) and the α7 nicotinic acetylcholine (B1216132) receptor. While it can be neuroprotective at physiological concentrations, excessive levels of KYNA are thought to contribute to the hypofunction of glutamatergic and cholinergic systems, leading to cognitive impairments.

KAT II is the primary enzyme responsible for the synthesis of KYNA in the mammalian brain. Therefore, selective inhibition of KAT II is a key therapeutic strategy to lower brain KYNA levels without significantly affecting other branches of the kynurenine pathway.

Quantitative Data: PF-04859989 as a Selective KAT II Inhibitor

PF-04859989 is a potent, selective, and brain-penetrant irreversible inhibitor of KAT II. Its inhibitory activity has been characterized in vitro against various KAT isoforms, and its efficacy has been demonstrated in vivo.

In Vitro Inhibitory Activity of PF-04859989

| Enzyme Target | IC50 (nM) | Species | Notes |

| KAT II | 23 | Human | High potency for the target enzyme. |

| KAT II | 263 | Rat | Potent, but with species-dependent differences. |

| KAT I | 22,000 | Human | ~950-fold selectivity over KAT I. |

| KAT III | 11,000 | Human | ~480-fold selectivity over KAT III. |

| KAT IV | >50,000 | Human | High selectivity over KAT IV. |

In Vivo Efficacy of PF-04859989

| Animal Model | Dose | Route of Administration | Effect on Brain Kynurenic Acid |

| Rat | 10 mg/kg | Subcutaneous (s.c.) | ~50% reduction |

Experimental Protocols

In Vitro KAT II Inhibition Assay (HPLC-based)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against recombinant human KAT II by measuring the production of kynurenic acid using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human KAT II enzyme

-

L-kynurenine (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test inhibitor (e.g., PF-04859989) dissolved in DMSO

-

Formic acid (0.8 M) for reaction termination

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

50 µM PLP

-

5 mM α-ketoglutarate

-

5 mM L-kynurenine

-

Desired concentration of the test inhibitor (e.g., ranging from 1 nM to 100 µM)

-

PBS (pH 7.4) to make up the volume.

-

-

Pre-incubation: Add 0.5 µg of KAT II enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of 0.8 M formic acid.

-

Sample Preparation for HPLC: Dilute 50 µL of the terminated reaction mixture to 1 mL with the mobile phase.

-

HPLC Analysis:

-

Inject 20 µL of the diluted sample onto the C18 column.

-

Use a mobile phase of 50% (v/v) methanol (B129727) and 50% (v/v) water.

-

Set the fluorescence detector to an excitation wavelength of 344 nm and an emission wavelength of 398 nm to detect kynurenic acid.

-

-

Data Analysis: Quantify the kynurenic acid peak area. Compare the peak areas in the presence of the inhibitor to the control (DMSO vehicle) to determine the percent inhibition. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Measurement of Brain Kynurenic Acid by Microdialysis

This protocol outlines the procedure for measuring the effect of a systemically administered KAT II inhibitor on extracellular kynurenic acid levels in the brain of a freely moving rat using in vivo microdialysis coupled with HPLC.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus for surgery

-

Microdialysis guide cannula and probe (e.g., 4 mm membrane)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Test inhibitor (e.g., PF-04859989) for systemic administration

-

HPLC system with a fluorescence detector

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Allow a stabilization period of at least 2 hours.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1 hour to establish a stable baseline of kynurenic acid levels.

-

-

Inhibitor Administration:

-

Administer the test inhibitor (e.g., PF-04859989, 10 mg/kg, s.c.).

-

-

Post-treatment Sample Collection:

-

Continue to collect dialysate samples at the same regular intervals for several hours post-administration to monitor the change in kynurenic acid levels over time.

-

-

HPLC Analysis of Dialysates:

-

Directly inject the collected dialysate samples into the HPLC system.

-

Use a mobile phase and fluorescence detection settings as described in the in vitro protocol.

-

-

Data Analysis:

-

Quantify the kynurenic acid concentration in each sample.

-

Express the post-treatment concentrations as a percentage of the baseline levels.

-

Plot the percentage change in kynurenic acid over time to determine the magnitude and duration of the inhibitor's effect.

-

Workflow and Signaling Pathway Visualizations

Experimental Workflow for Characterizing a Novel KAT II Inhibitor

The following diagram illustrates a typical workflow for the discovery and characterization of a novel KAT II inhibitor.

Signaling Consequences of KAT II Inhibition

The inhibition of KAT II leads to a reduction in kynurenic acid levels, which in turn is hypothesized to disinhibit NMDA and α7 nicotinic acetylcholine receptors, thereby enhancing glutamatergic and cholinergic neurotransmission and improving cognitive function.

Conclusion

The inhibition of Kynurenine Aminotransferase II represents a promising therapeutic approach for the treatment of cognitive deficits associated with elevated brain levels of kynurenic acid. Potent and selective inhibitors, such as PF-04859989, have demonstrated the ability to effectively reduce kynurenic acid production both in vitro and in vivo. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of novel KAT II inhibitors. Further investigation into the downstream signaling consequences and the behavioral effects of these compounds will be crucial in translating this therapeutic strategy into clinical applications for patients with neuropsychiatric disorders.

CAY10581: A Technical Guide for Investigating the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. It comprises a heterogeneous population of cells, including cancer cells, immune cells, cancer-associated fibroblasts (CAFs), and endothelial cells, as well as a non-cellular component, the extracellular matrix. A key mechanism of immune evasion within the TME is the metabolic reprogramming induced by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). CAY10581, a potent and reversible uncompetitive inhibitor of IDO1, presents a valuable tool for researchers studying the intricate interplay of metabolic and immune regulation in cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying the TME.

This compound: Mechanism of Action

This compound is a pyranonaphthoquinone derivative that specifically targets IDO1, a rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism.[1] IDO1 is frequently overexpressed in tumor cells and antigen-presenting cells within the TME. Its enzymatic activity leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.

The primary mechanism by which this compound modulates the TME is through the inhibition of IDO1, leading to:

-

Restoration of Tryptophan Levels: By blocking IDO1, this compound prevents the degradation of tryptophan, making this essential amino acid available for T-cell proliferation and activation.

-

Reduction of Kynurenine Production: this compound significantly lowers the concentration of kynurenine in the TME, thereby alleviating its immunosuppressive effects.

The Role of IDO1 in the Tumor Microenvironment

Understanding the multifaceted role of IDO1 is crucial for designing and interpreting experiments using this compound.

Immune Suppression

IDO1 is a central regulator of immune tolerance in the TME. Its activity suppresses the function of various immune effector cells while promoting the activity of immunosuppressive cells.

-

T Cells: Tryptophan depletion arrests T-cell proliferation and induces a state of anergy. Kynurenine and its downstream metabolites actively promote the differentiation of naïve T cells into regulatory T cells (Tregs) and induce apoptosis in effector T cells.

-

Myeloid-Derived Suppressor Cells (MDSCs): IDO1 expression in MDSCs contributes to their suppressive function. The kynurenine pathway can enhance the recruitment and activation of MDSCs within the tumor.

-

Natural Killer (NK) Cells: Kynurenine can impair the cytotoxic function of NK cells, further weakening the anti-tumor immune response.

-

Dendritic Cells (DCs): IDO1 activity in DCs can lead to a tolerogenic phenotype, impairing their ability to present antigens and activate effector T cells.

Tumor Angiogenesis

IDO1 has been implicated in promoting neovascularization within the tumor. It can modulate the expression of pro-angiogenic factors, contributing to the formation of new blood vessels that supply nutrients to the growing tumor.

Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and are known to express IDO1. IDO1-expressing CAFs contribute to the immunosuppressive TME by producing kynurenine and other soluble factors that inhibit T-cell function.

Quantitative Data for this compound

While extensive quantitative data for this compound is still emerging, the following table summarizes its key in vitro activity.

| Parameter | Value | Cell Line/System | Reference |